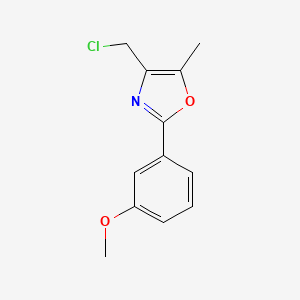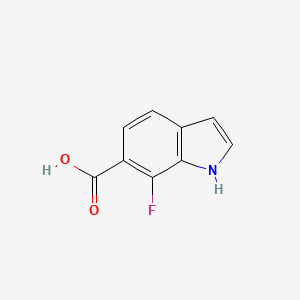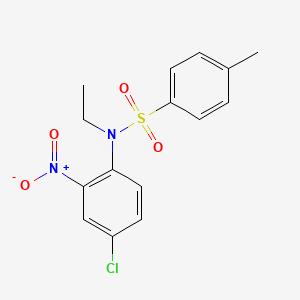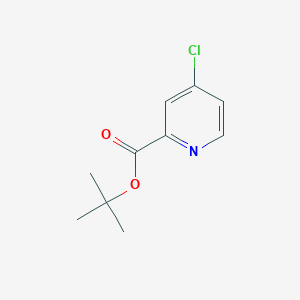
tert-Butyl 4-chloropicolinate
概要
説明
“tert-Butyl 4-chloropicolinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.661 .
Synthesis Analysis
The synthesis of “tert-Butyl 4-chloropicolinate” involves several steps. The process starts with 4-Chlorpyridin and tert-Butanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloropicolinate” is characterized by the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in its structure . The exact mass of the molecule is 213.055649 .Physical And Chemical Properties Analysis
“tert-Butyl 4-chloropicolinate” has a density of 1.2±0.1 g/cm3 and a boiling point of 295.3±20.0 °C at 760 mmHg . The flash point is 132.4±21.8 °C . The vapour pressure is 0.0±0.6 mmHg at 25°C .科学的研究の応用
Photoactivated Degradation of Chlorophenols
Chia, Tang, and Weavers (2004) explored the degradation of 4-chlorophenol using photoactivated periodate in acidic solution. They found that the degradation process followed pseudo-first-order kinetics and was influenced by the presence of tert-butyl alcohol, which suggested an alternative pathway to the OH* pathway typically involved in such reactions (Chia, Tang, & Weavers, 2004).
Adsorption Kinetics in Water Treatment
Hamdaoui and Naffrechoux (2009) investigated the adsorption kinetics of 4-chlorophenol onto granular activated carbon in the presence of tert-butyl alcohol and high-frequency ultrasound. Their study provided insights into the mechanism of ultrasound-assisted adsorption and the role of tert-butyl alcohol in inhibiting sonochemical degradation of 4-chlorophenol (Hamdaoui & Naffrechoux, 2009).
Synthesis of Chloropiperidine
Amato et al. (2005) presented two efficient routes for synthesizing 1-tert-butyl-4-chloropiperidine, highlighting the role of tert-butyl groups in the synthesis process and their effect on the yield and purity of the final product (Amato et al., 2005).
Antimalarial Drug Development
O’Neill et al. (2009) described the selection and preclinical evaluation of N-tert-butyl isoquine, emphasizing the role of tert-butyl groups in the development of effective antimalarial drugs (O’Neill et al., 2009).
Green Chemistry in Mono-Chlorination
Smith et al. (1999) demonstrated the use of tert-butyl hypochlorite in an efficient and regioselective mono-chlorination process for various aromatic compounds, highlighting the potential of tert-butyl groups in green chemistry applications (Smith et al., 1999).
特性
IUPAC Name |
tert-butyl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMJQUASNXFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473143 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloropicolinate | |
CAS RN |
220000-86-2 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

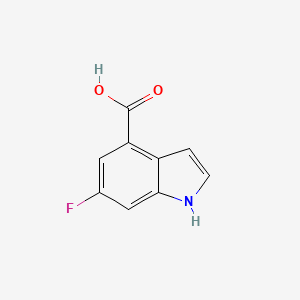
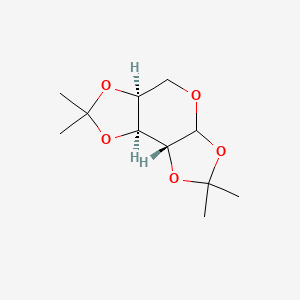
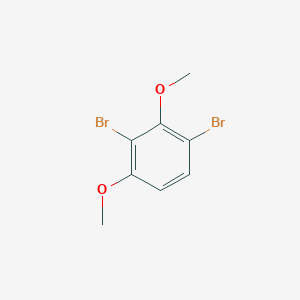
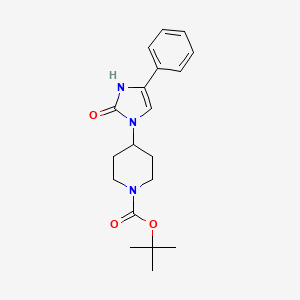
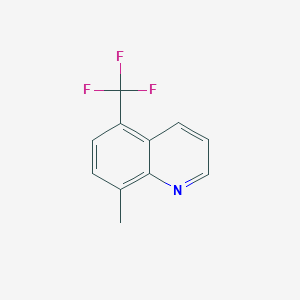
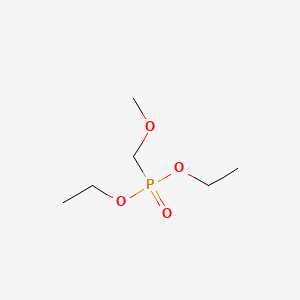
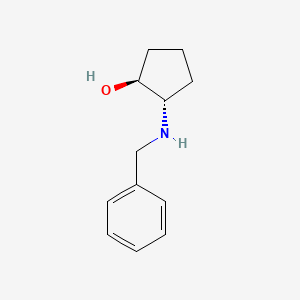
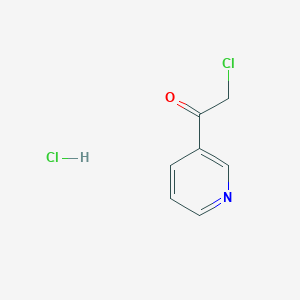
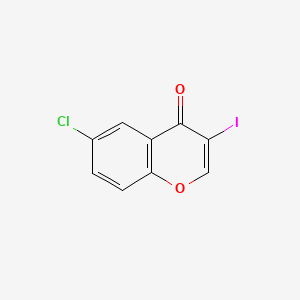
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
